molecular formula C23H24N4 B12221015 N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12221015
M. Wt: 356.5 g/mol
InChI Key: TXPCEULWQDEKAR-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with various substituents, including a butylphenyl group, a methyl group, and a phenyl group.

Preparation Methods

The synthesis of N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 4-butylaniline with 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Chemical Reactions Analysis

N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology, it has been investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation. In medicine, it has shown promise as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. In industry, it is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme that plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to modulate other signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is structurally similar to other pyrazolo[1,5-a]pyrimidine derivatives, such as 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one. it is unique in its specific substituents, which confer distinct biological activities and chemical properties. The butylphenyl and phenyl groups in this compound contribute to its lipophilicity and ability to interact with hydrophobic pockets in target proteins .

Properties

Molecular Formula

C23H24N4

Molecular Weight

356.5 g/mol

IUPAC Name

N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H24N4/c1-3-4-8-18-11-13-20(14-12-18)26-22-15-17(2)25-23-21(16-24-27(22)23)19-9-6-5-7-10-19/h5-7,9-16,26H,3-4,8H2,1-2H3

InChI Key

TXPCEULWQDEKAR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C

Origin of Product

United States

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